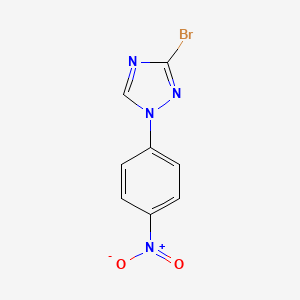

3-Bromo-1-(4-nitrophenyl)-1H-1,2,4-triazole

Description

Nuclear Magnetic Resonance Spectral Signatures

Nuclear Magnetic Resonance spectroscopy provides definitive structural confirmation for this compound through characteristic chemical shift patterns and coupling relationships. Proton Nuclear Magnetic Resonance spectroscopy of related triazole derivatives demonstrates distinct resonance regions that are diagnostic for different structural elements within the molecule. The triazole ring proton typically appears as a singlet in the downfield region around 8.5 to 8.9 parts per million, reflecting the electron-deficient nature of the heterocyclic system.

The nitrophenyl aromatic protons exhibit characteristic splitting patterns and chemical shifts that reflect the electronic influence of both the nitro group and the triazole substituent. In similar compounds, the para-disubstituted benzene ring produces two distinct multiplets in the aromatic region, typically appearing between 7.3 and 8.4 parts per million. The protons ortho to the nitro group generally resonate further downfield due to the strong electron-withdrawing effect of the nitro functionality, while those meta to the nitro group appear at relatively higher field positions.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides additional structural information through characteristic chemical shifts for different carbon environments within the molecule. The triazole ring carbons typically appear in distinct regions, with the carbon bearing the bromine substituent showing characteristic downfield shifts due to the halogen's electronic influence. The nitrophenyl carbons exhibit chemical shifts consistent with the substitution pattern, with the quaternary carbon bearing the nitro group appearing significantly downfield, typically around 140-150 parts per million region.

The nitrogen-bearing carbons in the triazole ring system display chemical shifts that reflect their electronic environment, with values typically ranging from 123 to 167 parts per million depending on their specific position within the heterocyclic framework. These chemical shift values provide crucial information for confirming the regiochemistry of substitution and the overall structural integrity of the synthesized compound.

Infrared Absorption Profile Analysis

Infrared spectroscopy provides characteristic vibrational fingerprints for this compound, revealing specific functional group signatures that confirm structural identity. The nitro group exhibits characteristic asymmetric and symmetric stretching vibrations that appear as strong, well-defined peaks in the infrared spectrum. The asymmetric nitro stretching typically occurs around 1558-1626 wavenumbers, while the symmetric stretching appears in the 1363-1383 wavenumber region.

The aromatic carbon-hydrogen stretching vibrations manifest as multiple peaks in the 3048-3134 wavenumber region, reflecting the presence of the substituted benzene ring system. These peaks are typically sharp and of moderate intensity, providing clear evidence for the aromatic character of the nitrophenyl substituent. The triazole ring system contributes additional characteristic vibrations in the fingerprint region, particularly in the 1442-1467 wavenumber range, which correspond to carbon-nitrogen and nitrogen-nitrogen stretching modes.

The carbon-carbon aromatic stretching vibrations appear as a series of peaks between 1595 and 1654 wavenumbers, with the exact positions dependent on the specific substitution pattern and electronic effects of the various substituents. The triazole ring exhibits characteristic vibrations associated with the carbon-nitrogen double bond character, typically appearing around 1654 wavenumbers, which distinguishes it from other heterocyclic systems.

Additional spectral features include carbon-bromine stretching vibrations, which typically appear as weak to moderate intensity peaks in the lower frequency region below 800 wavenumbers. The overall infrared profile provides a unique fingerprint that enables unambiguous identification of this compound and distinguishes it from closely related structural analogs.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound provides molecular weight confirmation and structural information through characteristic fragmentation pathways. The molecular ion peak appears at mass-to-charge ratio 269, corresponding to the molecular weight of the compound, with the characteristic bromine isotope pattern providing additional confirmation of halogen presence. The bromine isotope pattern exhibits peaks separated by two mass units with intensity ratios reflecting the natural abundance of bromine-79 and bromine-81 isotopes.

Fragmentation analysis reveals diagnostic loss patterns that provide structural information about the compound. Common fragmentation pathways include the loss of the nitro group (46 mass units) to produce fragments at mass-to-charge ratio 223, and subsequent loss of nitrogen dioxide or other small molecules. The triazole ring system may undergo ring fragmentation under electron impact conditions, producing characteristic fragment ions that reflect the stability of different structural elements within the molecule.

High-resolution mass spectrometry enables precise molecular formula determination and elemental composition confirmation. The accurate mass measurement of 268.9518 for the molecular ion provides confirmation of the C8H5BrN4O2 molecular formula, with mass accuracy typically within 5 parts per million of the theoretical value. This level of precision eliminates ambiguity regarding molecular composition and provides definitive structural confirmation.

Tandem mass spectrometry experiments reveal detailed fragmentation pathways and structural connectivity information. The collision-induced dissociation patterns demonstrate the relative stability of different molecular fragments, with the nitrophenyl moiety typically showing greater stability compared to the brominated triazole ring system under fragmentation conditions. These fragmentation studies provide valuable insights into the molecular structure and can be used for compound identification in complex mixtures or synthetic reaction monitoring applications.

Properties

IUPAC Name |

3-bromo-1-(4-nitrophenyl)-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN4O2/c9-8-10-5-12(11-8)6-1-3-7(4-2-6)13(14)15/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMJIFYZIPZNUOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=NC(=N2)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Copper-Catalyzed Cycloaddition and Functionalization

A representative method involves the copper-catalyzed cycloaddition of azides with alkynes bearing bromo and nitro substituents:

- Reaction conditions: Copper sulfate pentahydrate (CuSO4·5H2O) as catalyst, sodium ascorbate as reducing agent, in methanol solvent at room temperature for 12–24 hours.

- Starting materials: Alkynes substituted with bromine and 4-nitrophenyl azides or equivalents.

- Work-up: Concentration and purification by silica gel chromatography using ethyl acetate/petroleum ether mixtures.

This method is adapted from protocols synthesizing related bromo-substituted triazoles, achieving high yields (up to 99%) and purity (Leng et al., 2024).

Base-Promoted Cyclization

Following cycloaddition, base-promoted transformations can be employed to refine the product:

- Bases used: Pyrrolidine, piperidine, and morpholine have been shown to yield high conversion rates (up to >99% with piperidine).

- Solvent: 1,4-dioxane at room temperature for 12 hours.

- Outcome: Efficient formation of NH-1,2,3-triazoles, which can be analogously applied to 1,2,4-triazoles with appropriate modifications (Leng et al., 2024).

Comparative Data Table: Base Effects on Triazole Formation Yields

| Entry | Base | Yield (%) of Triazole Product |

|---|---|---|

| 1 | Pyrrolidine | 97 |

| 2 | Piperidine | >99 |

| 3 | Morpholine | 84 |

| 4 | Triethylamine | 26 |

| 5 | DBU | 23 |

| 6 | DABCO | 10 |

| 7 | TMG | 47 |

| 8 | TMEDA | 6 |

| 9 | Sodium carbonate | 12 |

| 10 | Sodium hydroxide | 27 |

| 11 | Cesium carbonate | 33 |

| 12 | Potassium carbonate | 24 |

Reaction conditions: 0.1 mmol substrate, 2 equivalents base, 1,4-dioxane solvent, room temperature, 12 hours (Leng et al., 2024).

Mechanistic Insights

The copper-catalyzed synthesis involves:

- Coordination of the alkyne to copper(I) forming a copper-alkyne intermediate.

- Nucleophilic attack by the azide nitrogen leading to the formation of a six-membered copper-containing ring.

- Ring contraction to a stable five-membered triazole intermediate.

- Hydrolysis and release of the triazole product completing the catalytic cycle.

This mechanism supports regioselective formation of triazoles with functional groups such as bromine and nitro substituents (Leng et al., 2024).

Alternative Synthetic Routes and Catalytic Systems

Other notable methods for synthesizing 1,2,4-triazoles with functional groups include:

- Iodine/TBPB catalysis for metal-free synthesis of diaryl-1,2,3-triazoles, which may be adapted for 1,2,4-triazoles with nitro substituents (Cai et al., 2014).

- Silver-catalyzed three-component reactions involving alkynes, azides, and 1,3-diketones or ethers, offering high yields and functional group tolerance (Bao et al., 2019).

- PEG-mediated acid catalysis for mild and ecofriendly synthesis of trisubstituted triazoles (Mangarao et al., 2014).

These approaches provide complementary strategies for preparing substituted triazoles, including brominated and nitro-substituted derivatives.

Summary Table of Key Preparation Methods

| Method Type | Key Reagents/Catalysts | Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|

| Copper-catalyzed cycloaddition | CuSO4·5H2O, sodium ascorbate | MeOH, RT, 12-24 h | Up to 99 | High regioselectivity, mild conditions |

| Base-promoted cyclization | Pyrrolidine, piperidine, morpholine | 1,4-dioxane, RT, 12 h | 84 - >99 | Efficient NH-triazole formation |

| Iodine/TBPB catalysis | I2, TBPB | Metal-free, moderate temp | ~89 | Metal-free, moderate to good yields |

| Silver-catalyzed multi-component | Ag2SO4, alkynes, azides, diketones | 70-80°C | 82 - 86 | High functional group tolerance |

| PEG/PTSA acid catalysis | PEG solvent, p-Toluenesulfonic acid | Mild conditions | Up to 92 | Ecofriendly, mild, excellent yields |

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-1-(4-nitrophenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Tin (Sn) and hydrochloric acid (HCl).

Substitution: Nucleophilic substitution with amines or alcohols.

Major Products Formed:

Oxidation: Formation of 3-bromo-4-nitrophenol.

Reduction: Formation of 3-bromo-4-aminophenol.

Substitution: Formation of various substituted triazoles.

Scientific Research Applications

Antimicrobial Activity

The 1,2,4-triazole derivatives have been extensively studied for their antibacterial and antifungal properties. For instance:

- Antibacterial Studies : Research indicates that triazole compounds exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. Compounds similar to 3-bromo-1-(4-nitrophenyl)-1H-1,2,4-triazole have shown minimum inhibitory concentrations (MICs) ranging from 0.25 to 32 µg/mL against strains such as Staphylococcus aureus and Escherichia coli .

- Antifungal Properties : Triazoles are also recognized for their antifungal efficacy. A study highlighted that derivatives with nitro and halogen substituents demonstrated enhanced activity against Candida albicans and Aspergillus fumigatus, with MIC values as low as 0.0156 µg/mL .

Fungicides

Triazole derivatives are increasingly being utilized as fungicides in agriculture due to their ability to inhibit fungal growth. The structure of this compound suggests potential efficacy against plant pathogens. Studies have shown that similar compounds can effectively control diseases caused by fungi like Fusarium and Botrytis species .

Corrosion Inhibition

The compound's ability to form stable complexes with metal ions makes it a candidate for use as a corrosion inhibitor. Triazoles can adsorb onto metal surfaces, providing a protective barrier against oxidative damage .

Case Studies

Mechanism of Action

The mechanism by which 3-Bromo-1-(4-nitrophenyl)-1H-1,2,4-triazole exerts its effects involves the interaction with molecular targets such as enzymes and receptors. The nitro group is thought to interfere with cellular processes, leading to the inhibition of bacterial growth or cancer cell proliferation. The exact pathways and molecular targets are still under investigation, but the compound's reactivity suggests multiple potential mechanisms.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The reactivity and stability of 1,2,4-triazoles are heavily influenced by substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of 1,2,4-Triazole Derivatives

Key Observations:

- Electron-Withdrawing Groups (EWGs): The 4-nitrophenyl group in the target compound enhances electrophilicity at the bromine site, facilitating nucleophilic substitution (e.g., in Stille coupling) . This contrasts with 3-Bromo-5-(ethylthio)-1H-1,2,4-triazole , where the electron-donating ethylthio group reduces reactivity .

- Bioactivity: Bromine and aryl substitutions correlate with antimicrobial activity. For example, 2-Bromo-2-(5-bromo-1H-1,2,4-triazol-1-yl)-1-(2,4-difluorophenyl)ethanone exhibits potent antimicrobial properties due to its planar geometry and hydrogen-bonding capacity .

Biological Activity

3-Bromo-1-(4-nitrophenyl)-1H-1,2,4-triazole is a compound belonging to the 1,2,4-triazole family, which has garnered significant attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, anticancer, and other therapeutic potentials.

Chemical Structure and Properties

The compound's structure includes a bromine atom and a nitrophenyl group attached to the triazole ring. This configuration is crucial for its biological activity, as various substituents can influence the compound's interaction with biological targets.

Antibacterial Activity

Research indicates that 1,2,4-triazole derivatives exhibit notable antibacterial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacteria such as Escherichia coli, Staphylococcus aureus, and Bacillus subtilis .

Table 1: Antibacterial Activity of Related Triazole Compounds

| Compound | Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|---|

| This compound | E. coli | 5 | 20 |

| 4-Amino-5-aryl-4H-1,2,4-triazole | B. subtilis | 3 | 25 |

| 5-substituted triazoles | S. aureus | 2 | 30 |

These findings suggest that the introduction of halogen atoms like bromine enhances the antibacterial efficacy of triazole compounds .

Antifungal Activity

The antifungal properties of triazoles are well-documented. For example, derivatives have shown effectiveness against fungi such as Candida albicans and Aspergillus fumigatus. The presence of nitro groups in the structure often correlates with increased antifungal activity .

Table 2: Antifungal Activity of Triazole Derivatives

| Compound | Fungal Strain | MIC (µg/mL) |

|---|---|---|

| This compound | C. albicans | 0.5 |

| Benzotriazole derivatives | A. fumigatus | 0.25 |

The data indicate that modifications at specific positions on the triazole ring can significantly enhance antifungal potency .

Anticancer Activity

The anticancer potential of triazoles has been explored extensively. Compounds similar to 3-bromo derivatives have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting angiogenesis .

Case Study: Anti-Angiogenic Properties

A study highlighted that certain triazole derivatives exhibited antiangiogenic activity by inhibiting endothelial cell proliferation and migration. The mechanism involves targeting vascular endothelial growth factor (VEGF) pathways .

Table 3: Anticancer Activity Against Various Cell Lines

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | 10 |

| Triazole derivatives | MCF-7 | 15 |

These results suggest that compounds containing a triazole core may serve as promising candidates for cancer therapy .

The biological activities of triazoles can be attributed to their ability to interact with specific enzymes and receptors in microbial and cancer cells. For instance:

- Antibacterial Action : Inhibition of DNA gyrase and topoisomerase enzymes.

- Antifungal Action : Disruption of ergosterol biosynthesis.

- Anticancer Action : Induction of apoptosis through modulation of apoptotic pathways.

Q & A

Basic: What are the standard synthetic routes for 3-Bromo-1-(4-nitrophenyl)-1H-1,2,4-triazole, and how can reaction conditions be optimized?

Methodological Answer:

The compound is typically synthesized via nucleophilic aromatic substitution or coupling reactions. A common method involves reacting 3-bromo-1H-1,2,4-triazole with 1-fluoro-4-nitrobenzene under reflux in ethanol, catalyzed by a base such as K₂CO₃. For example, heating 3-bromo-1H-1,2,4-triazole with 4-fluoro-nitrobenzene at 120°C for 4 hours yields the product in moderate-to-high purity . Optimization includes:

- Temperature control : Prolonged heating (>4 hours) at 120°C improves yield but risks decomposition.

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency in Stille or Suzuki reactions .

- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility but may require post-reaction purification via column chromatography .

Basic: Which analytical techniques are most reliable for structural confirmation of this compound?

Methodological Answer:

Combined spectroscopic and crystallographic methods are critical:

- ¹H NMR : Key peaks include aromatic protons at δ 8.60 (s, 1H, triazole-H) and δ 8.44 (d, 2H, nitroaryl-H) in CDCl₃ .

- X-ray crystallography : Resolves bromine and nitro group orientations. For example, SHELX software refines intermolecular hydrogen bonds (N–H⋯O/N) and planar configurations .

- Mass spectrometry (ESI) : Molecular ion peaks at m/z 478.17/480.20 (M+H⁺) confirm bromine isotopic patterns .

Advanced: How is this compound utilized in synthesizing bioactive derivatives?

Methodological Answer:

The bromine atom serves as a site for cross-coupling (e.g., Suzuki-Miyaura) to introduce pharmacophores. For instance:

- Step 1 : React with pyridin-3-ylboronic acid under Pd catalysis to form 3-(pyridin-3-yl)-substituted triazoles, enhancing kinase inhibition .

- Step 2 : Reduce the nitro group to an amine using SnCl₂·2H₂O in ethanol, enabling further functionalization (e.g., amide coupling for antimicrobial agents) .

- Biological screening : Derivatives are tested against cancer cell lines (e.g., IC₅₀ assays) or bacterial strains, with logP calculations to assess bioavailability .

Advanced: How can computational methods complement experimental data in studying this compound’s reactivity?

Methodological Answer:

- DFT calculations : Predict electrophilic substitution sites (e.g., bromine vs. nitro group reactivity) using Gaussian09 with B3LYP/6-31G* basis sets.

- Molecular docking : Models interactions with biological targets (e.g., c-Jun N-terminal kinase) using AutoDock Vina, guided by X-ray crystallographic data .

- SHELX refinement : Resolves crystallographic ambiguities, such as torsional angles between triazole and nitroaryl groups .

Advanced: How can researchers resolve contradictions in reported synthetic yields (e.g., 60% vs. 85%)?

Methodological Answer:

Discrepancies often arise from:

- Impurity profiles : Use HPLC (C18 column, acetonitrile/water gradient) to identify byproducts like dehalogenated triazoles .

- Catalyst loading : Higher Pd(PPh₃)₄ concentrations (>5 mol%) improve Stille coupling yields but increase costs .

- Workup protocols : Basification with NaOH (pH 7–9) minimizes nitro group reduction during SnCl₂-mediated reactions .

Advanced: What experimental designs are optimal for evaluating the biological activity of derivatives?

Methodological Answer:

- In vitro assays : Use MTT viability tests on cancer cells (e.g., HeLa) with dose-response curves (1–100 µM).

- Control groups : Compare with unsubstituted triazoles to isolate bromine/nitro effects .

- ADMET profiling : Calculate logP (via ChemAxon) and metabolic stability (microsomal incubation) to prioritize lead compounds .

Advanced: What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Oxidative addition : Pd⁰ inserts into the C–Br bond, forming a Pd(II) intermediate. Steric hindrance from the nitro group slows this step, requiring higher temperatures (130°C) .

- Transmetallation : Tributylstannyl reagents transfer aryl groups to Pd, with rate-limiting steps influenced by solvent polarity (toluene > DMF) .

- Reductive elimination : Regenerates Pd⁰, releasing the coupled product. Electron-withdrawing nitro groups stabilize transition states, favoring aryl-aryl bonds .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- Personal protective equipment (PPE) : Nitrile gloves, goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods during reactions involving SnCl₂ (toxic fumes) or Pd catalysts .

- Waste disposal : Neutralize acidic/byproduct streams with NaHCO₃ before disposal .

Advanced: How does solvent choice impact catalytic efficiency in cross-coupling reactions?

Methodological Answer:

- Polar solvents (DMF, MeOH) : Increase solubility but may deactivate Pd catalysts via coordination.

- Nonpolar solvents (toluene) : Improve Pd(PPh₃)₄ stability but require longer reaction times (12–24 hours) .

- Co-solvent systems : Ethanol/water mixtures (4:1) balance solubility and catalyst activity in Stille couplings .

Advanced: What strategies mitigate bromine displacement side reactions during derivatization?

Methodological Answer:

- Low-temperature conditions : Reduce nucleophilic attack on C–Br by maintaining reactions below 80°C .

- Protecting groups : Temporarily mask nitro groups with Boc anhydride to prevent electron-withdrawing effects from polarizing the C–Br bond .

- Catalyst tuning : Bulky ligands (e.g., XPhos) suppress undesired β-hydride elimination in Pd-mediated reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.